molecular formula C19H16Cl2N4O B2682406 N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-23-0

N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2682406
CAS RN: 899961-23-0
M. Wt: 387.26
InChI Key: HMIWULUVQLDELU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N4O and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols : Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) described the synthesis of novel heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, demonstrating the chemical versatility of such compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Radiopharmaceutical Applications

  • Tritiation of SR141716 by Metallation–Iodination–Reduction : A study by Seltzman et al. (2002) highlighted the synthesis of the central cannabinoid receptor antagonist SR141716 via a process of metallation, iodination, and reduction, indicating potential applications in radiopharmaceuticals (Seltzman et al., 2002).

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, contributing to our understanding of drug-receptor interactions (Shim et al., 2002).

Synthesis and Antimicrobial Activities

  • Synthesis of Nicotinic Acid Hydrazide Derivatives : A paper by Sidhaye et al. (2011) discussed the synthesis of nicotinic acid hydrazide derivatives, which were screened for antimycobacterial activity, showing the potential for developing new antimicrobial agents (Sidhaye et al., 2011).

Application in Agrochemicals and Pharmaceuticals

  • Use in Agrochemicals and Pharmaceuticals : Higasio and Shoji (2001) indicated the use of nitrogen-containing compounds, like the one , in various applications including herbicides, insecticides, vitamins, and pharmaceuticals (Higasio & Shoji, 2001).

Complexation with Metals

  • Complexation to Copper(II) : Jain et al. (2004) explored new pyridine carboxamide ligands and their complexation to copper(II), suggesting potential applications in coordination chemistry and material sciences (Jain et al., 2004).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O/c20-15-6-5-14(11-16(15)21)23-19(26)25-10-9-24-8-2-4-17(24)18(25)13-3-1-7-22-12-13/h1-8,11-12,18H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWULUVQLDELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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